![molecular formula C9H8N2O B2669073 Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one CAS No. 1637752-28-3](/img/structure/B2669073.png)

Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

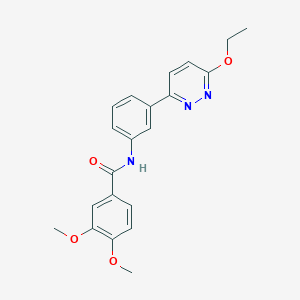

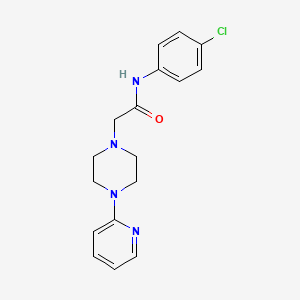

Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one is a chemical compound with the CAS Number: 1637752-28-3 . It has a molecular weight of 160.18 and its IUPAC name is spiro[cyclopropane-1,3’-pyrrolo[2,3-c]pyridin]-2’(1’H)-one . The compound is typically stored at room temperature and is available in a white to yellow solid form .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 160.18 and is typically stored at room temperature . It is available in a white to yellow solid form . More specific physical and chemical properties such as melting point, boiling point, and density were not provided in the search results.Scientific Research Applications

Medicinal Chemistry and Drug Development

Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one exhibits promising pharmacological properties. Researchers have investigated its potential as an antiviral, antibacterial, and antifungal agent. Additionally, it has been explored for enzyme inhibition, making it a valuable scaffold for drug development .

Biological Activity and Mechanisms

Understanding the biological effects of this compound is crucial. Studies have focused on elucidating its mode of action, target proteins, and cellular pathways. Researchers have employed techniques such as NMR spectroscopy to analyze its conformation and interactions with biological macromolecules .

Synthetic Methodologies

Various synthetic routes have been reported for Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one. Notable methods include:

- Degage Cyclization : Magnien and Tom reported the synthesis of 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one via cyclization. Wamhoff and Korte further optimized this route .

- Corey–Chaykovsky Reaction : Fluorene-9-one azine reacted with dimethyloxosulfonium methylide to yield spiro[cyclopropane-1,9’-fluorene] with a 70% yield .

- Photochemical Reaction : Moss demonstrated a photochemical [1 + 2] cycloaddition of olefins with carbene to form spiro cyclopropane .

Steroids and Hormonal Activity

Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one analogs have been investigated for their hormonal effects. Some exhibit diuretic, antiandrogenic, and other activities. Understanding their impact on hormonal pathways is essential .

Configuration-Guided Reactions

Researchers have explored the reactivity of hydroxymethyl groups at C-3 of spiro[cyclopropane-1,2’(3H)-pyrrolo[1,2-b]isoxazolidines]. These groups can undergo dehydroxyfluorination and thermal rearrangement reactions, providing insights into their chemical behavior .

Materials Science and Organic Electronics

Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one derivatives have potential applications in organic electronics. Their unique structural features make them interesting candidates for semiconductors, light-emitting materials, and sensors.

Safety and Hazards

properties

IUPAC Name |

spiro[1H-pyrrolo[2,3-c]pyridine-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-9(2-3-9)6-1-4-10-5-7(6)11-8/h1,4-5H,2-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLBWSBCYZQKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=NC=C3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-methylpropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2668993.png)

![4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2668994.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B2668998.png)

![2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2669004.png)

![N-(4-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669009.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2669010.png)